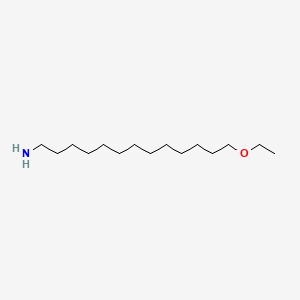![molecular formula C10H11ClN2O4S B13419598 (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylated cephalothiazide is a derivative of cephalothiazide, a compound belonging to the class of thiazide diuretics. Thiazide diuretics are commonly used to treat hypertension and edema by inhibiting sodium reabsorption in the kidneys. Deacetylated cephalothiazide is formed by the removal of acetyl groups from cephalothiazide, which can alter its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of deacetylated cephalothiazide typically involves the deacetylation of cephalothiazide. This can be achieved through various chemical reactions, including the use of deacetylating agents such as sodium hydroxide or potassium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the removal of acetyl groups.
Industrial Production Methods
In an industrial setting, the production of deacetylated cephalothiazide may involve large-scale deacetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the deacetylation process.
Analyse Des Réactions Chimiques
Types of Reactions
Deacetylated cephalothiazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Applications De Recherche Scientifique
Deacetylated cephalothiazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its diuretic properties and potential therapeutic applications in treating hypertension and edema.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of deacetylated cephalothiazide involves its interaction with the sodium-chloride symporter in the distal convoluted tubule of the nephron. By inhibiting this symporter, the compound reduces sodium reabsorption, leading to increased excretion of sodium and water. This diuretic effect helps to lower blood pressure and reduce fluid accumulation in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but different chemical structure.
Chlorothiazide: A thiazide diuretic with a similar therapeutic profile but different pharmacokinetic properties.
Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to deacetylated cephalothiazide.
Uniqueness
Deacetylated cephalothiazide is unique due to its specific deacetylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to other thiazide diuretics. Additionally, the deacetylated form may exhibit distinct biological activities and therapeutic effects.
Propriétés
Formule moléculaire |
C10H11ClN2O4S |
|---|---|
Poids moléculaire |
290.72 g/mol |
Nom IUPAC |
(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1 |
Clé InChI |
MFZJRMPXTUBQDD-HZGVNTEJSA-N |
SMILES isomérique |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O |
SMILES canonique |
CC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)

![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)

